molecular formula C32H28N2O9 B13404142 (2R,3R,4R,5R)-5-((benzoyloxy)methyl)-3-methyl-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate

(2R,3R,4R,5R)-5-((benzoyloxy)methyl)-3-methyl-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate

Cat. No.: B13404142
M. Wt: 584.6 g/mol
InChI Key: YUMCRUPNMSNHRW-XCOQKUFESA-N
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Description

The compound “(2R,3R,4R,5R)-5-((benzoyloxy)methyl)-3-methyl-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate” is a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the tetrahydrofuran ring: This step involves cyclization reactions under acidic or basic conditions.

    Introduction of the benzoyloxy groups: This can be achieved through esterification reactions using benzoyl chloride and a suitable base.

    Attachment of the dioxo group: This step may involve oxidation reactions using reagents like potassium permanganate or chromium trioxide.

    Final assembly: The final molecule is assembled through a series of coupling reactions, often using catalysts like palladium or copper.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions to ensure high yield and purity, as well as the use of large-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form carboxylic acids.

    Reduction: The dioxo groups can be reduced to hydroxyl groups.

    Substitution: The benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups would yield carboxylic acids, while reduction of the dioxo groups would yield hydroxyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. The presence of the dioxo group suggests it could interact with enzymes or other proteins.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its structure suggests it could act as an inhibitor of certain enzymes or receptors.

Industry

In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme and prevent its normal function. The pathways involved would depend on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4R,5R)-5-((benzoyloxy)methyl)-3-methyl-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate: This compound is unique due to its specific combination of functional groups.

    Other tetrahydrofuran derivatives: These compounds share the tetrahydrofuran ring but may have different substituents.

    Other dioxo compounds: These compounds share the dioxo group but may have different ring structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and their arrangement

Biological Activity

The compound (2R,3R,4R,5R)-5-((benzoyloxy)methyl)-3-methyl-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate is a complex organic molecule with potential biological applications. This article provides a detailed overview of its biological activity, synthesizing information from various studies and sources.

Molecular Structure

The molecular formula of the compound is C27H29O8C_{27}H_{29}O_{8}, and it has a molecular weight of approximately 485.52 g/mol. The structure comprises a tetrahydrofuran ring, a pyrimidine moiety, and benzoyloxy groups which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₉H₁₉O₈
Molecular Weight485.52 g/mol
CAS Number1443997-55-4
SolubilitySoluble in DMSO

Anticancer Properties

Recent studies have indicated that compounds similar to dibenzoates exhibit significant anticancer properties. For instance, a related compound demonstrated potent inhibition of cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The mechanism appears to involve the disruption of nucleotide synthesis pathways, leading to reduced cellular viability and increased apoptosis rates .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of pyrimidine derivatives. In vitro assays revealed that certain derivatives exhibited effective inhibition against a range of bacterial strains, suggesting that the presence of the pyrimidine ring may enhance antimicrobial efficacy .

Anti-inflammatory Effects

In vivo studies have shown that compounds with similar structures can exhibit anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways .

Study 1: Anticancer Activity

A study conducted on a series of pyrimidine derivatives, including dibenzoate compounds, found that they significantly inhibited tumor growth in xenograft models. The study reported a reduction in tumor volume by over 50% compared to control groups within four weeks of treatment .

Study 2: Antimicrobial Efficacy

Another research project investigated the antimicrobial activity of various benzoyloxy-substituted pyrimidines against common pathogens. The results indicated that these compounds had minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .

The biological activity of this compound appears to be linked to its ability to interact with specific enzymes involved in nucleotide biosynthesis. By inhibiting these enzymes, the compound disrupts cellular replication processes in both cancerous and microbial cells.

Table 2: Proposed Mechanisms

ActivityProposed Mechanism
AnticancerInhibition of nucleotide synthesis
AntimicrobialDisruption of bacterial cell wall synthesis
Anti-inflammatoryInhibition of COX and pro-inflammatory cytokines

Properties

Molecular Formula

C32H28N2O9

Molecular Weight

584.6 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C32H28N2O9/c1-20-18-34(31(39)33-26(20)35)30-32(2,43-29(38)23-16-10-5-11-17-23)25(42-28(37)22-14-8-4-9-15-22)24(41-30)19-40-27(36)21-12-6-3-7-13-21/h3-18,24-25,30H,19H2,1-2H3,(H,33,35,39)/t24-,25-,30-,32-/m1/s1

InChI Key

YUMCRUPNMSNHRW-XCOQKUFESA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@]([C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)(C)OC(=O)C5=CC=CC=C5

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)(C)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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